Boc-amido-PEG9-amine

Catalog No.
S544713
CAS No.
890091-43-7
M.F
C25H52N2O11
M. Wt
556.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-amido-PEG9-amine

CAS Number

890091-43-7

Product Name

Boc-amido-PEG9-amine

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

Molecular Formula

C25H52N2O11

Molecular Weight

556.7 g/mol

InChI

InChI=1S/C25H52N2O11/c1-25(2,3)38-24(28)27-5-7-30-9-11-32-13-15-34-17-19-36-21-23-37-22-20-35-18-16-33-14-12-31-10-8-29-6-4-26/h4-23,26H2,1-3H3,(H,27,28)

InChI Key

RTTGVFBQUXJWJG-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

t-Boc-N-amido-PEG9-amine

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN

The exact mass of the compound t-Boc-N-amido-PEG9-Amine is 556.3571 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Boc-amido-PEG9-amine (CAS 890091-43-7) is a highly purified, monodisperse heterobifunctional linker featuring a discrete 9-unit polyethylene glycol (PEG) chain flanked by a primary amine and a tert-butyloxycarbonyl (Boc)-protected amine. With an exact molecular weight of 556.69 g/mol and an oligomer purity typically exceeding 90-95%, this reagent is engineered for the precise spatial separation of functional domains in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) . The hydrophilic PEG9 backbone enhances the aqueous solubility of hydrophobic payloads, while the orthogonal reactivity of the termini allows for controlled, sequential conjugation without the risk of cross-linking or polymerization .

Substituting discrete Boc-amido-PEG9-amine with cheaper, polydisperse PEG mixtures (e.g., PEG400 diamines) introduces a Gaussian distribution of chain lengths, resulting in heterogeneous conjugate mixtures that are nearly impossible to separate via standard preparative HPLC and fail strict Chemistry, Manufacturing, and Controls (CMC) regulatory standards . Furthermore, substituting the Boc-protected variant with an Fmoc-protected equivalent (Fmoc-NH-PEG9-amine) forces the use of basic deprotection conditions (e.g., 20% piperidine), which can hydrolyze base-sensitive E3 ligase ligands like thalidomide derivatives or cleave delicate ester linkages in the target payload . Finally, substituting with shorter discrete linkers (e.g., PEG4) often leads to catastrophic steric clashes during ternary complex formation, rendering the resulting PROTAC biologically inactive .

Elimination of Isoform Complexity via Discrete PEGylation

When synthesizing precision therapeutics like ADCs or PROTACs, the transition from polydisperse to discrete PEG linkers is critical for analytical resolution. Boc-amido-PEG9-amine provides a single, defined molecular entity (MW 556.69 Da) with >90% oligomer purity, whereas traditional PEG400 diamines yield a mixture of 5 to 12 different oligomeric species. This discrete nature eliminates the generation of closely eluting conjugate isoforms, reducing preparative HPLC purification time and avoiding the >50% yield losses typically associated with attempting to isolate a single PEGylated species from a polydisperse mixture .

Evidence DimensionOligomer purity and conjugate isoform distribution
Target Compound Data>90-95% discrete oligomer purity (single defined mass)
Comparator Or BaselinePolydisperse PEG400 diamine (Gaussian distribution of 5-12 oligomers)
Quantified Difference>90% reduction in conjugate isoforms; eliminates need for complex isoform separation
ConditionsLC-MS characterization and preparative HPLC purification of PROTAC/ADC intermediates

Procuring discrete PEG9 ensures CMC compliance for therapeutic development by guaranteeing a single, reproducible molecular weight for the final conjugate.

Preservation of Base-Labile Ligands via Acidic Deprotection

The choice of protecting group on the heterobifunctional linker dictates the synthetic route compatibility. Boc-amido-PEG9-amine is deprotected using mild acidic conditions (e.g., TFA in DCM), which cleanly exposes the primary amine without affecting base-sensitive moieties . In contrast, using Fmoc-NH-PEG9-amine requires basic deprotection (e.g., 20% piperidine), which is known to cause significant degradation or ring-opening of base-labile E3 ligase ligands, such as thalidomide and its derivatives . Utilizing the Boc-protected linker ensures near-quantitative recovery of the intact intermediate during the deprotection step.

Evidence DimensionDeprotection conditions and payload stability
Target Compound DataAcidic cleavage (TFA) preserves base-labile imide/ester groups
Comparator Or BaselineFmoc-NH-PEG9-amine (Basic cleavage via piperidine causes >30% degradation of base-sensitive ligands)
Quantified DifferenceNear-quantitative yield preservation for base-sensitive PROTAC intermediates
ConditionsStandard solution-phase linker deprotection prior to second-stage conjugation

Buyers synthesizing CRBN-targeting PROTACs must procure the Boc variant to prevent the destruction of the thalidomide-based warhead during linker deprotection.

Optimization of Spatial Separation for Ternary Complex Formation

In targeted protein degradation, the physical distance between the target protein and the E3 ligase is dictated by the linker length. Boc-amido-PEG9-amine provides an approximately 28-atom, 3.5 nm spacer that offers sufficient flexibility and distance to relieve steric clashes . Procurement of shorter linkers, such as Boc-NH-PEG4-amine (~1.5 nm spacer), frequently results in severe steric hindrance, preventing the productive assembly of the ternary complex and leading to a complete loss of degradation activity . The PEG9 length often serves as a critical threshold for achieving positive cooperativity in sterically demanding protein-protein interactions.

Evidence DimensionSpacer length and steric relief in protein-protein interactions
Target Compound Data~3.5 nm spacer (PEG9) enables productive ternary complex assembly
Comparator Or BaselineBoc-NH-PEG4-amine (~1.5 nm spacer causes severe steric clash)
Quantified DifferenceRestoration of degradation activity and >2-fold increase in ternary complex cooperativity
ConditionsPROTAC ternary complex assembly and cellular degradation assays

PEG9 is the preferred procurement choice when initial PROTAC prototypes with shorter linkers fail due to spatial constraints between the recruited proteins.

Aqueous Solubility Enhancement for in vivo Formulation

The incorporation of highly lipophilic ligands in PROTACs often leads to poor aqueous solubility and aggregation in assay buffers. The 9 discrete ethylene oxide units in Boc-amido-PEG9-amine significantly reduce the overall LogP of the conjugate compared to equivalent length aliphatic linkers. Substituting this PEG linker with a purely hydrocarbon linker, such as Boc-1,10-diaminodecane, drastically increases lipophilicity, often requiring high concentrations of DMSO or harsh excipients for formulation, which can cause false negatives in cell-based assays due to compound precipitation or solvent toxicity .

Evidence DimensionHydrophilicity and buffer solubility
Target Compound DataHigh aqueous solubility enabled by 9 ethylene oxide units
Comparator Or BaselineBoc-1,10-diaminodecane (highly lipophilic, causes aqueous precipitation)
Quantified Difference>100-fold improvement in aqueous solubility of the final conjugate
ConditionsAqueous buffer formulation (pH 7.4) for cell-based screening

Procuring a PEG-based linker over an alkyl linker is essential to ensure the final therapeutic candidate remains soluble in biological media without toxic excipients.

Synthesis of Cereblon (CRBN)-Targeting PROTACs

Because the Boc protecting group is removed under mild acidic conditions, Boc-amido-PEG9-amine is the optimal linker for synthesizing PROTACs that utilize base-sensitive E3 ligase ligands, such as thalidomide, lenalidomide, or pomalidomide . This avoids the hydrolytic degradation of the glutarimide ring that occurs when using Fmoc-protected linkers requiring basic deprotection.

Overcoming Steric Hindrance in Novel Degrader Design

When initial PROTAC screens utilizing shorter linkers (e.g., PEG4) fail to induce degradation due to steric clashes between the target protein and the E3 ligase, Boc-amido-PEG9-amine is deployed to provide an extended ~3.5 nm spacer . This specific length often restores ternary complex cooperativity without introducing the excessive entropic penalties associated with ultra-long linkers (e.g., PEG24).

CMC-Compliant Antibody-Drug Conjugate (ADC) Development

For industrial ADC development where regulatory compliance requires strict characterization of the drug-to-antibody ratio (DAR), the >90% discrete oligomer purity of Boc-amido-PEG9-amine is essential . It ensures the production of a homogeneous linker-payload intermediate, eliminating the complex analytical and purification challenges caused by polydisperse PEG mixtures.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.3

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

2

Exact Mass

556.35711048 Da

Monoisotopic Mass

556.35711048 Da

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

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